6-(Piperazin-1-yl)-2,4'-bipyridine
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Overview
Description
6-(Piperazin-1-yl)-2,4’-bipyridine is a heterocyclic compound that features a piperazine ring attached to a bipyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)-2,4’-bipyridine typically involves the coupling of 2,4’-bipyridine with piperazine. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the formation of the C-N bond between the bipyridine and piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like Xantphos, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(Piperazin-1-yl)-2,4’-bipyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)-2,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce alkyl or acyl groups onto the piperazine ring.
Scientific Research Applications
6-(Piperazin-1-yl)-2,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)-2,4’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bipyridine scaffold can coordinate with metal ions, forming complexes that can catalyze specific reactions or inhibit biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is used in medicinal chemistry for its antimicrobial properties.
4-(Piperazin-1-yl)-1H-pyrazole: Another piperazine-containing compound with applications in drug discovery.
Uniqueness
6-(Piperazin-1-yl)-2,4’-bipyridine is unique due to its bipyridine scaffold, which provides distinct electronic properties and coordination chemistry compared to other piperazine derivatives. This makes it particularly valuable in the development of metal complexes and advanced materials.
Properties
IUPAC Name |
1-(6-pyridin-4-ylpyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-13(12-4-6-15-7-5-12)17-14(3-1)18-10-8-16-9-11-18/h1-7,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJTCVRQLLWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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